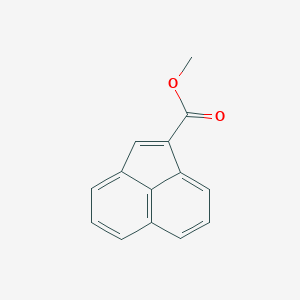

Methyl acenaphthylene-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

79539-32-5 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl acenaphthylene-1-carboxylate |

InChI |

InChI=1S/C14H10O2/c1-16-14(15)12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-8H,1H3 |

InChI Key |

KKANQOVFDLAQDT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC3=C2C1=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Acenaphthylene 1 Carboxylate

Esterification of Acenaphthylene-1-carboxylic Acid Precursors

This pathway is characterized by the initial synthesis of acenaphthylene-1-carboxylic acid or its derivatives, followed by an esterification reaction with methanol (B129727) to yield the target compound.

A classic and fundamental method for synthesizing esters is the Fischer-Speier esterification. This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk In the context of Methyl acenaphthylene-1-carboxylate, the precursor, Acenaphthylene-1-carboxylic acid, is reacted with an excess of methanol, which often serves as the solvent, and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comlibretexts.org This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to form the protonated ester. masterorganicchemistry.commasterorganicchemistry.com Finally, deprotonation of this species regenerates the acid catalyst and yields the final product, this compound, along with water. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium, and to drive it towards the product side, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

An alternative route to the necessary carboxylic acid precursor is through the electrochemical carboxylation of acenaphthylene (B141429). researchgate.netepa.gov This process involves the electrochemical reduction of acenaphthylene in the presence of carbon dioxide. The reaction can be manipulated to produce acenaphthene-1-carboxylic acid. researchgate.net Research has shown that the efficiency and yield of this synthesis are significantly influenced by several experimental parameters, including the material of the cathode, the applied current density, and the pressure of the carbon dioxide. researchgate.net

Once acenaphthene-1-carboxylic acid has been synthesized via this electrochemical method, it is then subjected to an esterification reaction with methanol, as described in the acid-catalyzed process (Section 2.1.1), to produce this compound.

Hydroformylation provides another pathway to the carboxylic acid precursor. The hydroformylation of acenaphthylene can be achieved using a di-μ-chlorotetracarbonyl-dirhodium/triphenylphosphine (B44618) catalytic system under mild conditions, which produces acenaphthene-1-carboxaldehyde with yields around 80%. researchgate.net

Catalytic Hydroesterification Routes

This approach offers a more direct synthesis of this compound from acenaphthylene, combining carboxylation and esterification into a single catalytic step.

The direct synthesis of acenaphthene-1-carboxylic acid methyl ester can be accomplished through the palladium-catalyzed hydroesterification of acenaphthylene. researchgate.netrsc.org This reaction is carried out in the presence of carbon monoxide and methanol, utilizing a Palladium(II) catalyst system, often with a phosphine (B1218219) ligand (PR₃). researchgate.net The reaction typically yields a mixture of three products: the desired Methyl acenaphthene-1-carboxylate, along with 1-methoxyacenaphthene and polyacenaphthylene as byproducts. rsc.org

This catalytic process is understood to proceed via a "hydride" mechanism, which involves the cis-insertion of the acenaphthylene into a palladium-hydride bond. rsc.orgrsc.org Under optimized conditions, which include factors like methanol concentration and the ratio of palladium to an acid co-catalyst like p-TsOH, this method can achieve conversions of up to 85%, with a high chemoselectivity of 93% for the target ester. researchgate.net

A typical laboratory procedure involves charging an evacuated reactor with a solution of acenaphthylene, the palladium catalyst precursor (e.g., [PdCl₂(PhCN)₂]), a phosphine ligand, and an acid promoter in a methanol-based solvent. The reactor is then pressurized with carbon monoxide and heated to the desired reaction temperature to initiate the catalytic cycle. rsc.org

The choice of ligand in the palladium-catalyzed hydroesterification of acenaphthylene is crucial as it significantly affects both the catalytic activity and the chemoselectivity of the reaction. researchgate.net The electronic and steric properties of the phosphine ligands play a pivotal role in tuning the performance of the catalyst. researchgate.netresearchgate.net

Studies have investigated a range of monodentate phosphine and phosphite (B83602) ligands as well as bidentate diphosphine ligands. researchgate.net

Monodentate Ligands: With monodentate phosphine ligands, the catalytic systems are very sensitive to reaction parameters such as methanol concentration and the Pd/p-TsOH ratio. researchgate.net The basicity and steric bulk of these ligands influence the regioselectivity. A decrease in the basicity of the phosphorus ligand and a reduction in steric hindrance around the palladium center tend to favor the formation of the branched ester product. researchgate.net

Diphosphine Ligands: When diphosphine ligands are employed, the resulting catalytic systems are generally less efficient. Their performance is largely dictated by the electronic properties of the ligands. For instance, systems using diphosphine ligands have achieved conversions up to 60% with chemoselectivities for the desired ester reaching 85%. researchgate.net The design and synthesis of novel ligands are a continuous focus of research to improve the efficiency of such catalytic transformations. researchgate.net

| Ligand Type | Maximum Conversion | Maximum Chemoselectivity for Ester | Key Influencing Factors |

|---|---|---|---|

| Monodentate Phosphines (e.g., PPh₃) | Up to 85% | Up to 93% | Methanol concentration, Pd/p-TsOH ratio, Ligand basicity and steric bulk |

| Diphosphines (e.g., dppe, dppp) | Up to 60% | Up to 85% | Electronic properties of the ligand |

The development of new ligands, such as those derived from bis[2-(diphenylphosphino)ethyl]amides, continues to expand the utility of palladium-catalyzed hydroesterification for various substrates, aiming for higher yields and regioselectivity. rsc.org

Palladium-Catalyzed Chemoselective Hydroesterification of Acenaphthylene with Carbon Monoxide and Methanol

Mechanistic Investigations of Palladium-Hydride Intermediates and Stereoselectivity in Carbonylation

The palladium-catalyzed hydroesterification of acenaphthylene into methyl acenaphthene-1-carboxylate proceeds through a well-established "hydride mechanism". researchgate.net This pathway is crucial for understanding the reaction's outcomes and for the development of stereoselective variants. The catalytic cycle is initiated by the formation of a palladium-hydride ([Pd]-H) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate, a phosphine ligand, and an acid such as p-toluenesulfonic acid (TsOH). researchgate.net

The key mechanistic steps are as follows:

Formation of Palladium-Hydride: A palladium(II) complex reacts, often with the alcohol solvent (methanol), to form a palladium hydride intermediate. nih.gov

Olefin Insertion: The acenaphthylene molecule coordinates to the palladium-hydride complex. This is followed by a selective cis-insertion of the double bond into the palladium-hydride bond, forming a palladium-alkyl intermediate. researchgate.net

CO Insertion: A molecule of carbon monoxide then undergoes a 1,1-insertion into the palladium-carbon bond, yielding a palladium-acyl complex. nih.gov

Alcoholysis: The final step involves the nucleophilic attack of methanol on the acyl group. This step, termed alcoholysis, releases the methyl acenaphthene-1-carboxylate product and regenerates the palladium-hydride catalyst, allowing the cycle to continue. nih.gov

Table 1: Influence of Ligands on Palladium-Catalyzed Hydroesterification of Acenaphthylene

| Catalyst System | Conversion (%) | Chemoselectivity for Ester (%) |

|---|---|---|

| Pd/Monophosphine/p-TsOH | Up to 85 | 93 |

| Pd/Diphosphine/p-TsOH | Up to 60 | 85 |

Data sourced from studies on Pd/phosphine/p-TsOH precursors, highlighting that ligands with intermediate electronic and steric properties yield the best results. researchgate.net

Diastereoselective Hydrocarboxylation and Subsequent Esterification

An alternative conceptual approach to methyl acenaphthene-1-carboxylate involves a two-step sequence: an initial hydrocarboxylation of acenaphthylene followed by esterification.

The first step, hydrocarboxylation , follows the same palladium-hydride mechanism described previously, but uses water as the nucleophile instead of methanol to generate acenaphthene-1-carboxylic acid. The control of diastereoselectivity in this step is inherent to the cis-addition of the H and COOH groups across the double bond during the catalytic cycle.

The second step is the esterification of the resulting acenaphthene-1-carboxylic acid. This is commonly achieved through the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com In this classic method, the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comcommonorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the formation of the ester product. masterorganicchemistry.com

The mechanism of Fischer esterification involves:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack by the methanol molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule, which is a good leaving group, to form a protonated ester.

Deprotonation to yield the final methyl acenaphthene-1-carboxylate and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Alternative Synthetic Pathways

Beyond the direct functionalization of acenaphthylene, other strategies focus on the initial construction of the acenaphthylene core itself, which can then be converted to the target ester.

Synthesis from Thioacetal Derivatives

The synthesis of this compound or its precursors from thioacetal derivatives is not a commonly reported pathway in the reviewed scientific literature. While syntheses involving thio-derivatives like thioxanthenes are known, a specific route from a thioacetal to the target acenaphthylene carboxylate is not prominently documented. nih.gov

C−H Activation-Based Annulation Strategies for Acenaphthylene Core Formation

Modern synthetic chemistry offers powerful tools for building complex polycyclic aromatic hydrocarbons (PAHs) like acenaphthylene from simpler precursors. researchgate.net Transition metal-catalyzed C−H activation and annulation reactions represent a highly efficient strategy for this purpose. nih.gov These methods avoid the need for pre-functionalized starting materials, which are often required in traditional multi-step syntheses. researchgate.net

One prominent approach involves the rhodium(III)-catalyzed annulative π-extension (APEX). nih.gov In a typical reaction, a ketone-directing group on a naphthalene (B1677914) derivative, for instance, can direct the catalyst to activate a C-H bond at the peri-position. nih.gov This is followed by the insertion of an alkyne, such as a dialkyl acetylenedicarboxylate (B1228247), and subsequent intramolecular cyclization and aromatization to construct the fused five-membered ring of the acenaphthylene system. nih.govnih.gov

A recently developed tandem C−H penta- and hexa-annulation reaction of an aryl alkyl ketone with an acetylenedicarboxylate provides a highly integrated and efficient route to acenaphthylene-containing PAHs. researchgate.netnih.gov Mechanistic studies indicate an orchestrated process involving C−H activation-annulation followed by a Diels-Alder reaction to rapidly build molecular complexity. nih.gov These advanced strategies offer significant advantages in efficiency and allow for the creation of diverse acenaphthylene structures that can serve as precursors for compounds like this compound. researchgate.net

Chemical Reactivity and Derivatization Studies of Methyl Acenaphthylene 1 Carboxylate

Reactions of the Carboxylate Ester Group

The reactivity of the methyl ester group in methyl acenaphthylene-1-carboxylate is primarily governed by the electrophilic nature of the carbonyl carbon, making it a target for nucleophilic attack.

Nucleophilic Substitution Reactions at the Methyl Ester

The methyl ester group is amenable to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comkhanacademy.org This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. masterorganicchemistry.comkhanacademy.org

Key examples of this reactivity include:

Hydrolysis: The ester can be converted to its corresponding carboxylic acid, acenaphthylene-1-carboxylic acid. This can be accomplished under either acidic or basic conditions. The base-mediated process is commonly referred to as saponification. masterorganicchemistry.com

Amidation: Reaction with ammonia, or primary and secondary amines, serves as a standard method for the synthesis of the corresponding acenaphthylene-1-carboxamides. google.com

The palladium-catalyzed hydroesterification of acenaphthylene (B141429) with carbon monoxide and methanol (B129727) presents a direct synthetic route to methyl acenaphthene-1-carboxylate. researchgate.net Conversely, the synthesis of acenaphthene-1-carboxylic acid can be achieved in high yield from 1-bromoacenaphthene using lithiated tris(methylthio)methane, which can then be esterified. thieme-connect.com

Table 1: Nucleophilic Substitution Reactions at the Methyl Ester

| Reaction Type | Nucleophile | Product | Significance |

|---|---|---|---|

| Hydrolysis (Saponification) | Hydroxide (B78521) (OH⁻) | Acenaphthylene-1-carboxylic acid | Regeneration of the parent carboxylic acid. masterorganicchemistry.com |

| Amidation | Ammonia (NH₃), Primary/Secondary Amines (RNH₂/R₂NH) | Acenaphthylene-1-carboxamide | Formation of amide derivatives. google.com |

| Transesterification | Alcohols (R'OH) | Other Acenaphthylene-1-carboxylates (COOR') | Exchange of the ester alkyl group. libretexts.org |

Oxidation Reactions Yielding Dicarbonyl Species

While the carboxylate group itself is relatively resistant to oxidation, the acenaphthylene ring system can be readily oxidized to produce dicarbonyl species, most notably acenaphthenequinone (B41937). nih.govmdpi.comasm.org The presence of the ester functionality can influence the course of these oxidation reactions. The oxidation of the parent acenaphthene (B1664957) or acenaphthylene to acenaphthenequinone is a well-established transformation. asm.org

Various methods have been employed for this oxidation:

Chemical Oxidation: Reagents such as chromic acid and sodium dichromate in acetic acid are effective for converting acenaphthene to acenaphthenequinone. orgsyn.org

Biochemical Oxidation: Certain microorganisms and their enzymes can carry out this transformation. For example, the fungus Cunninghamella elegans and the bacterium Beijerinckia sp. are known to oxidize acenaphthene to 1-acenaphthenol (B129857) and subsequently to acenaphthenequinone. asm.orgnih.gov The laccase enzyme from Trametes versicolor, when used with a mediator, also oxidizes acenaphthene and acenaphthylene to 1,2-acenaphthenedione (acenaphthenequinone).

Ozonolysis: The reaction of acenaphthylene with ozone is another pathway to oxidized products, which can include dialdehydes resulting from ring cleavage. documentsdelivered.comnih.gov

Oxidation of acenaphthenequinone itself, for instance with alkaline permanganate (B83412) or molecular oxygen in the presence of catalysts, can lead to ring cleavage and the formation of 1,8-naphthalic anhydride. nih.govmdpi.com

Reactions of the Acenaphthylene Core and its Derivatives (Contextual Relevance to the Ester)

The chemical behavior of the acenaphthylene nucleus provides extensive opportunities for derivatization, creating a diverse array of compounds from the parent ester.

Reduction Pathways of Acenaphthenequinones

Acenaphthenequinone, being a key dicarbonyl derivative, undergoes reduction to yield a variety of products depending on the reagents and conditions employed. nih.govmdpi.com

Table 2: Reduction Products of Acenaphthenequinone

| Reducing Agent/Method | Product(s) | Reference |

|---|---|---|

| LiAlH₄ | cis- and trans-Acenaphthylene-1,2-diol | nih.govmdpi.com |

| Catalytic Hydrogenation (Pt, ethanol) | cis- and trans-Acenaphthylene-1,2-diol | mdpi.com |

| Clemmensen Reduction (Zn(Hg), HCl) | Acenaphthene | mdpi.com |

| Electrochemical Reduction | 1,2-Diaroyloxyacenaphthylene derivatives (in presence of aroyl chlorides) | nih.gov |

| Amalgamated Sodium in Ethanol | trans-Acenaphthylene-1,2-diol | mdpi.com |

Electrophilic Aromatic Substitution (e.g., Bromination of Acenaphthenequinones)

The fused aromatic rings of the acenaphthylene system are susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. wikipedia.orgmasterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com

The bromination of acenaphthenequinone illustrates this reactivity, with the substitution pattern being highly dependent on the reaction conditions. nih.govmdpi.com

Using N-bromosuccinimide (NBS) in polar solvents typically results in substitution at the 5-position, yielding 5-bromoacenaphthenequinone. mdpi.com

Reaction with bromine (Br₂) alone can lead to the 3-bromo derivative. mdpi.com

In the presence of a Lewis acid catalyst like iron filings , prolonged bromination can lead to multiple substitutions, affording di- and even tri-bromo derivatives. mdpi.com It is noteworthy that under certain conditions, such as with bromine in chlorobenzene, electrophilic attack can be followed by ring opening to produce 1,8-naphthalic anhydride. nih.govmdpi.com

Reactions with Carbon-Based Nucleophiles and Active Methylene (B1212753) Compounds (e.g., Wittig Reagents)

The carbonyl groups of acenaphthenequinone are excellent electrophiles for reactions with a variety of carbon-based nucleophiles. nih.govmdpi.commasterorganicchemistry.com

Organometallic Reagents: Grignard reagents (e.g., EtMgBr) and organolithium compounds add to the carbonyls to produce tertiary diols, such as 1,2-diethylacenaphthoglycol. nih.gov

Active Methylene Compounds: Acenaphthenequinone can undergo condensation reactions with compounds possessing an activated methylene group. A documented example is the condensation with dimethyl pentenedioate. nih.gov

Wittig Reaction: This powerful olefination method converts carbonyl groups into carbon-carbon double bonds. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of acenaphthenequinone with a phosphonium (B103445) ylide (a Wittig reagent) provides a route to exocyclic alkenes. The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the desired alkene and a stable triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org This reaction offers a precise way to introduce new carbon-carbon double bonds onto the acenaphthylene skeleton.

Cycloaddition Reactions (e.g., Diels-Alder Reactions of Acenaphthenequinones)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool in organic synthesis for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com In the context of acenaphthylene derivatives, the reactivity of acenaphthenequinones in [4+2] cycloadditions provides insight into the potential of related structures like this compound to participate in similar transformations. The Diels-Alder reaction involves a conjugated diene reacting with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Acenaphthenequinone can act as a dienophile in Diels-Alder reactions. The reactivity is influenced by the electron-withdrawing nature of the carbonyl groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with an electron-rich diene. organic-chemistry.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org For instance, the reaction of acenaphthenequinone with a substituted diene would be expected to yield a specific stereoisomer of the resulting adduct. The endo product is often favored due to secondary orbital interactions. organic-chemistry.orglibretexts.org

While direct studies on the Diels-Alder reactions of this compound are not extensively documented, its structural similarity to acenaphthenequinone suggests it could also function as a dienophile, particularly with highly reactive, electron-rich dienes. The ester group, being electron-withdrawing, would activate the double bond of the acenaphthylene core towards cycloaddition.

Table 1: Examples of Diels-Alder Reactions with Acenaphthene Derivatives

| Diene | Dienophile | Product Type | Reference |

| Conjugated Diene | Acenaphthenequinone | Substituted Cyclohexene Adduct | mdpi.comnih.gov |

| 1-Amino-3-siloxy-1,3-butadiene | Carbonyl Compounds | Dihydro-4-pyrones | organic-chemistry.org |

| Conjugated Diene | This compound (Predicted) | Fused Polycyclic Ester | N/A |

Rearrangements and Ring Transformations (e.g., Schmidt Rearrangement, Ring Opening)

The acenaphthylene framework can undergo various rearrangement and ring transformation reactions, expanding its synthetic utility. These reactions can alter the core structure, leading to novel polycyclic or heterocyclic systems.

Schmidt Rearrangement: The Schmidt reaction is a versatile method for converting carbonyl compounds to amines or amides using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.orgslideshare.net When applied to ketones, it results in an amide through a rearrangement process. wikipedia.orglibretexts.org For example, the Schmidt rearrangement of acenaphthenequinone with sodium azide (B81097) has been shown to yield naphthalic anhydride. mdpi.comnih.gov This transformation involves the rearrangement of an intermediate with the expulsion of nitrogen gas. wikipedia.org While not directly a reaction of this compound, this demonstrates the susceptibility of the acenaphthene core to such rearrangements. A similar rearrangement could potentially be induced in derivatives of this compound that possess a ketone functionality.

Ring Opening: The five-membered ring of acenaphthylene derivatives is susceptible to cleavage under certain conditions. For instance, the ring cleavage of acenaphthenequinone with an aqueous potassium hydroxide solution in dimethylsulfoxide at room temperature leads to the formation of 1,8-naphthaldehydic acid. mdpi.comnih.gov Oxidative cleavage of acenaphthenequinone with reagents like molecular oxygen in the presence of a catalyst can yield 1,8-naphthalic anhydride. nih.gov These ring-opening reactions highlight a pathway to convert the tricyclic acenaphthylene skeleton into naphthalene (B1677914) derivatives with functional groups at the 1 and 8 positions. It is conceivable that this compound could undergo analogous ring-opening reactions under specific oxidative or hydrolytic conditions.

Reactions with Nitrogen Nucleophiles Leading to Heterocyclic Compounds

The reaction of acenaphthene derivatives, particularly those with carbonyl functionalities like acenaphthenequinone, with nitrogen nucleophiles is a well-established route for the synthesis of a diverse range of heterocyclic compounds. mdpi.comnih.govepa.hu These reactions are valuable for creating complex nitrogen-containing polycyclic aromatic systems.

Acenaphthenequinone readily reacts with various nitrogen nucleophiles, including ammonia, primary amines, urea, hydroxylamines, amino acids, o-diamines, and hydrazines. mdpi.comepa.hu These condensations typically involve the carbonyl groups of the quinone and lead to the formation of new heterocyclic rings fused to the acenaphthene framework. For example, the reaction of acenaphthenequinone with diaminomaleonitrile (B72808) yields acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile. epa.hu Subsequent reaction of this product with hydrazine (B178648) hydrate (B1144303) can afford further cyclization to produce more complex heterocyclic systems. epa.hu

While this compound lacks the dicarbonyl system of acenaphthenequinone, the acenaphthylene core can still be a platform for constructing heterocyclic systems. For instance, derivatives of this compound could be functionalized to include groups reactive towards nitrogen nucleophiles. Furthermore, palladium-catalyzed cascade reactions involving 1,8-dihalonaphthalenes and heteroarylboronic acids have been employed to synthesize acenaphthylene-fused heteroarenes, including thiophene, furan, pyrazole, pyridine, and pyrimidine (B1678525) derivatives. beilstein-journals.org

Table 2: Examples of Heterocyclic Synthesis from Acenaphthene Derivatives

| Acenaphthene Derivative | Nitrogen Nucleophile | Heterocyclic Product | Reference |

| Acenaphthenequinone | Diaminomaleonitrile | Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile | epa.hu |

| Acenaphthenequinone | Hydrazine Hydrate | Diaminoacenatho[1,2-b]pyrazino[2,3-d]pyridazine | epa.hu |

| Acenaphthenequinone | p-Bromoaniline | Bis(p-bromophenylimino)acenaphthene | epa.hu |

| 1,8-Dihalonaphthalene | Heteroarylboronic Acid | Acenaphthylene-fused heteroarenes | beilstein-journals.org |

Advanced Derivatization for Analytical and Synthetic Purposes

Alkylation for Chromatographic Enhancement and Volatility Improvement

The analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives by chromatographic techniques can sometimes be challenging due to their relatively low volatility and potential for strong interactions with the stationary phase. Chemical derivatization, such as alkylation, can be employed to improve their chromatographic behavior.

In the context of this compound, while the methyl ester group already enhances its volatility compared to the corresponding carboxylic acid, further alkylation of the aromatic ring system could be considered for specific analytical applications. However, a more common scenario involves the esterification of the corresponding acenaphthylene-1-carboxylic acid to its methyl ester (an alkylation of the carboxyl group) to facilitate analysis. The hydroesterification of acenaphthylene to acenaphthene-1-carboxylic acid methyl ester has been studied using palladium catalysts. researchgate.net This process not only synthesizes the target compound but also inherently prepares it in a form suitable for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis. The reaction conditions, including the choice of phosphine (B1218219) ligands and the concentration of methanol, significantly influence the conversion and chemoselectivity of this transformation. researchgate.net

Fluorescent Labeling Strategies for Carboxylic Acid Detection

Fluorescent labeling is a highly sensitive technique used for the detection and quantification of carboxylic acids in various analytical methods, particularly HPLC. researchgate.net This approach involves reacting the carboxylic acid with a fluorescent tagging reagent to produce a highly fluorescent derivative that can be easily detected.

For the analysis of acenaphthylene-1-carboxylic acid, the precursor to this compound, several fluorescent labeling strategies can be applied. These methods typically target the carboxyl group for derivatization. researchgate.netmdpi.com Common fluorescent labeling reagents for carboxylic acids include:

Bromobimanes: These are essentially non-fluorescent until they react with carboxylic acids (or thiols), becoming highly fluorescent upon reaction. biomol.com

Amine-containing dyes: In the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), amine-containing fluorescent dyes can react with carboxylic acids to form stable, fluorescently labeled amides. biomol.com

9-Anthryldiazomethane (ADAM): This reagent is known to be useful for the derivatization of various carboxylic acids for HPLC analysis with fluorescence detection. researchgate.net

The choice of the labeling reagent depends on factors such as reaction conditions, stability of the derivative, and the desired sensitivity and selectivity. researchgate.net The resulting fluorescently labeled acenaphthylene derivative would exhibit the characteristic fluorescence of the attached tag, allowing for trace-level detection.

Table 3: Common Fluorescent Labeling Reagents for Carboxylic Acids

| Reagent Class | Example | Reactive Group Targeted | Reference |

| Bromobimanes | Monobromobimane | Carboxylic Acid | biomol.com |

| Amine-containing Dyes | AMCA (aminomethylcoumarin acetate) | Carboxylic Acid (with EDC) | lumiprobe.com |

| Diazomethanes | 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | researchgate.net |

Acylation Reactions Involving Active Hydrogens

Acylation is a fundamental C-C bond-forming reaction that introduces an acyl group into a molecule. In the context of this compound, the aromatic rings of the acenaphthene system contain active hydrogen atoms that can potentially participate in electrophilic substitution reactions, such as Friedel-Crafts acylation.

Acylation reactions can be enhanced by forming more reactive acylating agents, such as intermediate aromatic esters. The reaction typically proceeds via the formation of an acylium ion, which then attacks the aromatic ring. While specific studies on the acylation of this compound are not prevalent, the general principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons would apply. Such reactions could be used to introduce ketone functionalities onto the acenaphthene framework, providing a handle for further synthetic transformations.

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule. Each molecule possesses a unique set of vibrational modes, making techniques like FT-IR and Raman spectroscopy powerful tools for structural elucidation.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and confirming molecular structure. chemrxiv.org The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at frequencies corresponding to these vibrational modes. For Methyl acenaphthylene-1-carboxylate, the FT-IR spectrum is dominated by characteristic absorptions from the ester functional group and the polycyclic aromatic acenaphthylene (B141429) core.

The energies of carboxylate absorption bands are influenced by factors such as the electron density on the carboxylic carbon, which is determined by the local molecular structure. princeton.edu The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band, which is one of the most identifiable features in the spectrum. Saturated esters typically show this C=O stretch at 1735 cm⁻¹, but conjugation with the acenaphthylene ring system is expected to lower this frequency to around 1715 cm⁻¹. libretexts.org Other key absorptions include those from the aromatic C=C bond stretching, C-H stretching from both the aromatic ring and the methyl group, and the C-O stretching of the ester linkage.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the acenaphthylene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of the methyl (-CH₃) group. |

| Ester C=O Stretch | ~1715 | A strong, sharp peak characteristic of the conjugated ester carbonyl group. libretexts.org |

| Aromatic C=C Stretch | 1650 - 1450 | A series of absorptions corresponding to the stretching of carbon-carbon bonds within the acenaphthylene core. |

| Ester C-O Stretch | 1300 - 1100 | Two distinct bands related to the asymmetric and symmetric stretching of the C-O-C bond of the ester. |

| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations of the aromatic C-H bonds, the pattern of which can give clues about the substitution on the aromatic ring. |

This table presents predicted data based on characteristic functional group absorption ranges.

Raman spectroscopy serves as a valuable analytical method that is often complementary to FT-IR. metrohm.com It measures the inelastic scattering of monochromatic light, providing information on a molecule's vibrational modes. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

For this compound, Raman spectroscopy is particularly effective for characterizing the carbon skeleton of the acenaphthylene ring. The symmetric "breathing" modes of the aromatic rings, which involve the concerted expansion and contraction of the C-C bonds, typically produce strong and sharp signals in the Raman spectrum. These signals can be difficult to observe in FT-IR. The C=C double bond within the five-membered ring of the acenaphthylene moiety would also be expected to show a strong Raman band. The combination of IR and Raman spectral data provides a more complete vibrational analysis, supporting a comprehensive structural assignment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound would display distinct signals for each chemically unique proton. The protons on the acenaphthylene ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns determined by their position relative to the electron-withdrawing carboxylate group and the fused ring system. The most characteristic signal would be a sharp singlet for the three protons of the methyl ester (-OCH₃) group, anticipated to appear in the upfield region of δ 3.7-4.0 ppm. mdpi.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and would appear far downfield (δ 160-170 ppm). mdpi.com The carbons of the acenaphthylene ring would resonate in the aromatic region (δ 120-150 ppm), while the methyl ester carbon would produce a signal around δ 50-55 ppm. mdpi.com By counting the number of distinct signals in both the ¹H and ¹³C spectra, one can determine the molecule's symmetry and confirm the presence of all expected structural components, which is crucial for distinguishing between potential isomers.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acenaphthylene Ring Protons | 7.0 - 8.5 | N/A |

| Acenaphthylene Ring Carbons | N/A | 120 - 150 |

| Ester Carbonyl (C=O) | N/A | 160 - 170 |

| Methyl Ester Protons (-OCH₃) | 3.7 - 4.0 (singlet) | N/A |

| Methyl Ester Carbon (-OC H₃) | N/A | 50 - 55 |

Note: Data are predicted based on analogous structures and general chemical shift theory. mdpi.comresearchgate.net The solvent used can influence exact shift values. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, advanced 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity between neighboring protons on the aromatic rings, helping to trace out the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is exceptionally powerful for piecing together the molecular skeleton. For instance, a key HMBC correlation would be observed between the methyl ester protons (-OCH₃) and the carbonyl carbon (C=O), definitively confirming the ester linkage. Correlations from aromatic protons to various carbons across the ring system would confirm the structure of the acenaphthylene core.

These advanced methods are indispensable for distinguishing between isomers and for analyzing the products of chemical reactions, thereby providing crucial mechanistic insights.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, investigates the electronic transitions within a molecule. The extended π-conjugated system of the acenaphthylene core in this compound is expected to give rise to strong absorptions in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. scispace.com

The absorption spectrum is characterized by intense bands corresponding to π→π* transitions. The specific wavelengths (λmax) and intensities of these absorptions are sensitive to the extent of conjugation and the nature of substituents. The presence of the carboxylate group, a conjugated chromophore, can modulate the energy of these transitions compared to unsubstituted acenaphthylene. researchgate.net Studies on the acenaphthylene cation have shown it to be a photostable species with distinct electronic transitions, and similar stability and interesting photophysical properties could be expected for its derivatives. scispace.comresearchgate.net Characterizing these properties is essential for applications in materials science, where acenaphthylene derivatives are explored for their light-absorption and electronic capabilities. researchgate.net

UV-Visible Absorption Spectroscopy and Electronic Transitions

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region | Notes |

| π → π | π bonding to π antibonding | Strong absorption in the UV region | Characteristic of the acenaphthylene aromatic system. |

| n → π | Non-bonding (from carbonyl oxygen) to π antibonding | Weaker absorption, potentially overlapping with π → π* bands | Introduced by the methyl carboxylate group. |

Luminescence and Fluorescence Studies

The luminescence properties of aromatic compounds are highly sensitive to their molecular structure and environment. Acenaphthylene itself is notable for its lack of fluorescence, a rare characteristic among polycyclic aromatic hydrocarbons. aatbio.com This behavior can be attributed to efficient non-radiative decay pathways that quench the fluorescence.

The introduction of a methyl carboxylate group at the 1-position of the acenaphthylene ring can potentially alter these de-excitation pathways. In a study on silyl-substituted naphthalene (B1677914) derivatives, it was found that the introduction of silyl (B83357) groups at the 1- and 1,4-positions caused shifts in absorption maxima to longer wavelengths and an increase in fluorescence intensities. mdpi.com This suggests that substitution on the aromatic ring can modulate the fluorescence properties. However, whether the methyl carboxylate group in this compound is sufficient to induce significant fluorescence is a subject for specific experimental investigation.

General principles of luminescence indicate that the emission spectra and quantum yields are influenced by factors such as the nature of the lowest excited state (e.g., π,π* or n,π*), solvent polarity, and the presence of quenching species. scispace.com For aromatic carboxylates, the relative positions of the triplet levels of the ligands and the excited levels of metal ions (in the case of metal complexes) are crucial for luminescence efficiency. While this compound is not a metal complex, this highlights the importance of the energy levels of its excited states in determining its luminescent behavior.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) would likely be used, leading to the formation of a molecular ion (M+•) and various fragment ions.

While a specific mass spectrum for this compound is not provided in the searched literature, the expected fragmentation pattern can be predicted based on the known behavior of aromatic esters. libretexts.orglibretexts.org Key fragmentation pathways would involve the ester group and the stable aromatic core.

Likely Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a fragment ion at [M - 31]+, corresponding to the formation of an acylium ion. This is a common fragmentation for methyl esters.

Loss of the carboxylate methyl group (-CH3): Cleavage of the methyl group from the ester would lead to a fragment at [M - 15]+.

Loss of the entire ester group (-COOCH3): This would result in a fragment corresponding to the acenaphthylene cation at [M - 59]+.

McLafferty Rearrangement: While less likely for this specific structure due to the rigidity of the aromatic system and the lack of a suitable gamma-hydrogen on a flexible chain, it is a characteristic fragmentation for some carbonyl compounds. youtube.com

Fragmentation of the aromatic core: At higher energies, fragmentation of the acenaphthylene ring system itself could occur, leading to the loss of small neutral molecules like acetylene (B1199291) (C2H2).

Studies on other complex organic molecules, such as 2-acylamino-1,4-naphthoquinones, have utilized tandem mass spectrometry (ESI-MS/MS) and theoretical calculations to propose detailed fragmentation mechanisms. nih.gov A similar approach would be invaluable for confirming the fragmentation pathways of this compound.

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound (Molecular Weight: 210.24 g/mol )

| m/z | Proposed Fragment | Description |

| 210 | [C14H10O2]+• | Molecular Ion (M+•) |

| 179 | [M - OCH3]+ | Loss of methoxy radical |

| 152 | [M - COOCH3]+ | Loss of carbomethoxy radical, formation of acenaphthylene cation |

Computational Chemistry and Theoretical Modeling

Computational methods are indispensable for gaining deeper insights into the molecular and electronic properties of compounds like this compound, especially when experimental data is limited.

Density Functional Theory (DFT) is a robust method for optimizing the ground-state geometry and predicting various electronic properties of molecules. nih.gov For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), could be employed to determine its optimized structure, bond lengths, and bond angles. researchgate.net

Furthermore, DFT allows for the calculation of important electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be computed, and the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into intermolecular interactions. researchgate.net The functionalization of graphene with methyl radicals has been studied using DFT to understand its effects on electronic properties, demonstrating the utility of this method for substituted aromatic systems. chemrxiv.org

To understand the UV-Visible absorption and luminescence properties, the excited states of the molecule must be investigated. Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the energies and properties of electronic excited states. rsc.org It can predict vertical excitation energies, which correspond to the maxima in the absorption spectrum, and oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgnih.gov

By applying TDDFT to the optimized ground-state geometry of this compound, one could simulate its UV-Visible spectrum and assign the observed absorption bands to specific electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). This would provide a theoretical basis for interpreting the experimental spectrum. A study on the acenaphthylene cation used TDDFT with various functionals to calculate its low-lying excited states, showing good agreement with observed optical band energies. researchgate.net TDDFT is also crucial for understanding the nature of the excited states (e.g., charge-transfer character), which is vital for predicting luminescence behavior. rsc.org The accuracy of TDDFT predictions is dependent on the choice of the exchange-correlation functional. nih.gov

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. While no specific MD simulations for this compound were found, studies on related systems provide a framework for its potential applications.

For instance, MD simulations have been carried out on human acetylcholinesterase in complex with a ligand to explore the dynamic behavior of the ligand within the protein's active site. nih.gov This study revealed stable π-π interactions between the ligand and aromatic residues of the enzyme. A similar approach could be used to simulate the interaction of this compound with biological macromolecules or materials surfaces. Such simulations could provide insights into binding affinities, conformational changes, and the role of intermolecular forces like hydrogen bonding and van der Waals interactions. The ACEMD simulation engine, which is optimized for GPU-based calculations, is an example of the sophisticated software used for such studies. acellera.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Redox Behavior Predictions

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of chemical compounds based on their molecular structures. mdpi.com These models are established by identifying a mathematical correlation between calculated molecular descriptors and an experimentally determined property. For the prediction of redox behavior, QSPR models are invaluable tools for estimating the reduction and oxidation potentials of novel or uncharacterized molecules, thereby guiding the design of materials with specific electronic properties.

The development of a robust QSPR model for predicting the redox behavior of a class of compounds, such as acenaphthylene derivatives, involves several key stages. Initially, a dataset of molecules with experimentally determined redox potentials is compiled. Subsequently, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These pertain to the electronic structure of the molecule and are particularly relevant for redox predictions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electron affinity, and ionization potential. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Geometric Descriptors: These are calculated from the 3D coordinates of the atoms in the molecule and include parameters like molecular volume and surface area. nih.gov

Physicochemical Descriptors: These relate to properties such as lipophilicity (logP) and molar refractivity.

Following the calculation of descriptors, statistical methods are employed to select the most relevant descriptors and to build the predictive model. Common techniques include Multiple Linear Regression (MLR) and genetic algorithms for variable selection. nih.gov The goal is to create a model that is not only statistically significant but also mechanistically interpretable, providing insights into the structural features that govern the redox properties of the compounds. intofuture.org

For a hypothetical QSPR study on a series of acenaphthylene derivatives to predict their first oxidation potential, a typical MLR model equation might take the following form:

Eox = β0 + β1(D1) + β2(D2) + ... + βn(Dn)

Where Eox is the predicted oxidation potential, β0 is the regression constant, β1...βn are the regression coefficients, and D1...Dn are the selected molecular descriptors.

The predictive power and robustness of the developed QSPR model are assessed through rigorous validation procedures, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds not used in the model development.

Interactive Data Table: Hypothetical QSPR Model for Oxidation Potential of Acenaphthylene Derivatives

Below is a hypothetical data table illustrating the results of a QSPR model for predicting the oxidation potential of a series of acenaphthylene derivatives.

| Compound ID | Experimental E_ox (V) | Predicted E_ox (V) | Residual (V) |

| AC-001 | 1.25 | 1.23 | 0.02 |

| AC-002 | 1.32 | 1.35 | -0.03 |

| AC-003 | 1.18 | 1.17 | 0.01 |

| AC-004 | 1.40 | 1.42 | -0.02 |

| AC-005 | 1.29 | 1.28 | 0.01 |

Interactive Data Table: Statistical Parameters of the Hypothetical QSPR Model

This table summarizes the statistical quality of the hypothetical QSPR model.

| Parameter | Value | Description |

| N | 20 | Number of compounds in the training set |

| R² | 0.92 | Coefficient of determination |

| Q²_LOO | 0.88 | Cross-validation coefficient (Leave-One-Out) |

| F | 85.6 | F-statistic |

| p-value | < 0.0001 | Significance level |

Interactive Data Table: Contribution of Descriptors in the Hypothetical QSPR Model

This table details the selected descriptors and their contribution to the predictive model.

| Descriptor | Coefficient (β) | Standard Error | t-statistic | p-value |

| E_HOMO (eV) | 0.45 | 0.05 | 9.0 | < 0.001 |

| Molecular Volume (ų) | -0.02 | 0.005 | -4.0 | < 0.01 |

| Dipole Moment (Debye) | 0.15 | 0.03 | 5.0 | < 0.001 |

The findings from such a QSPR study would indicate that the oxidation potential of these acenaphthylene derivatives is strongly and positively correlated with the energy of the HOMO, meaning that a higher HOMO energy facilitates oxidation. Conversely, an increase in molecular volume is predicted to slightly decrease the oxidation potential. The positive coefficient for the dipole moment suggests that increased polarity is also associated with a higher oxidation potential. Such insights are critical for the rational design of new acenaphthylene-based materials for applications in organic electronics and other fields where precise control of redox properties is essential.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The structure of methyl acenaphthylene-1-carboxylate makes it an important starting material for constructing more intricate molecular frameworks. The palladium-catalyzed hydroesterification of acenaphthylene (B141429) provides a direct route to acenaphthene-1-carboxylic acid methyl ester, which serves as a key intermediate. researchgate.net This reaction, which involves carbon monoxide and methanol (B129727), can achieve high conversion rates and selectivity for the desired ester product under optimized conditions. researchgate.net

This ester is not just a simple product but a versatile building block. For instance, it is a precursor in the multi-step synthesis of complex heterocyclic structures like fused N-methylporphyrins. acs.orgnih.gov The synthesis begins with the creation of c-annelated pyrrole (B145914) precursors, which are then modified and condensed to build the larger porphyrin macrocycle. acs.orgnih.gov The acenaphthylene unit is incorporated into the final structure, influencing its electronic and conformational properties. The ability to use this compound and related derivatives in these syntheses highlights its role as a foundational element for creating sophisticated, three-dimensional molecules with specific functions.

Precursor for Functional Organic Materials

The unique electronic and structural properties of the acenaphthylene unit are leveraged in the creation of novel organic materials with applications in electronics and photonics.

Acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs) are a significant class of materials in the field of organic optoelectronics. researchgate.netnih.gov Their non-alternant electronic structure, which includes non-hexagonal rings, results in an increased electron affinity, making them suitable for use as n-type organic semiconductors. researchgate.netnjtech.edu.cn The synthesis of these materials has traditionally been challenging, often requiring multiple, sequential steps that limit the achievable structural diversity. researchgate.netnih.gov

Modern synthetic methods, such as transition metal-catalyzed C-H activation and annulation reactions, have improved the efficiency and selectivity of AN-PAH synthesis. nih.gov While not always starting directly from this compound, these syntheses build upon the core acenaphthylene scaffold. The carboxylate group can be a handle for further functionalization or can be part of a precursor strategy that ultimately yields the desired complex PAH structure. Acenaphthylene itself is recognized as an important building block for a variety of organic semiconductors, both small molecules and polymers. rsc.org These materials are used in devices like organic field-effect transistors and organic solar cells. njtech.edu.cn

This compound derivatives are instrumental in the synthesis of N-methylporphyrins fused with an acenaphthylene ring. acs.orgnih.gov In this process, acenaphtho[1,2-c]pyrrole esters, which can be methyl or ethyl esters, are first N-methylated using methyl iodide and a base. acs.org A notable side reaction during this step is partial transesterification, where the original ethyl ester can be partially converted to a methyl ester. acs.org

The subsequent steps involve cleaving the ester groups and condensing the resulting N-methylated acenaphthopyrrole with other pyrrole-based fragments to construct a tripyrrane intermediate. acs.orgnih.gov A final acid-catalyzed condensation with a diformylpyrrole, followed by oxidation, yields the target N-methyl acenaphthoporphyrin. nih.gov The presence of the N-methyl group is crucial as it "freezes" the tautomeric equilibrium of the porphyrin ring, which maximizes the electronic interaction between the porphyrin core and the fused acenaphthylene unit. nih.gov This fusion leads to significant changes in the optical properties of the porphyrin, such as bathochromic (red) shifts in the UV-visible absorption spectra. acs.org

Role in Catalysis

The acenaphthylene framework, as found in this compound, plays a significant role in the field of catalysis, both in the design of specialized ligands and in understanding catalytic mechanisms.

The rigid backbone of the acenaphthylene unit is a highly attractive feature for the design of ligands used in transition metal catalysis. mdpi.com Specifically, it has been incorporated into N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donor properties that form stable and active metal complexes. mdpi.com These acenaphthene-fused NHC ligands, sometimes referred to as BIAN-NHC (BIAN = bis(imino)acenaphthene), offer superior steric and electronic properties that enhance the catalytic activity of metals like palladium, nickel, and copper. mdpi.comacs.org

The synthesis of these ligands involves creating 1,2-diamines from bis(imino)acenaphthene precursors, followed by a ring-closing reaction to form the imidazolinium salt, the direct precursor to the NHC. acs.org The resulting metal-NHC complexes have shown great efficacy in a variety of cross-coupling reactions, including Suzuki and Buchwald-Hartwig reactions. mdpi.com The defined and tunable chiral pocket created by the acenaphthylene scaffold has been particularly effective in developing enantioselective catalytic reactions. mdpi.com

The synthesis of methyl acenaphthene-1-carboxylate itself serves as an excellent case study for catalytic mechanisms. The palladium-catalyzed hydroesterification of acenaphthylene proceeds through a "hydride" mechanism. researchgate.net This pathway involves the key steps of cis insertion of the acenaphthylene olefin into a palladium-hydride (Pd-H) bond, followed by migratory insertion of carbon monoxide and subsequent reaction with methanol to yield the final ester product. researchgate.net The choice of phosphine (B1218219) ligands (PR₃) used with the palladium catalyst significantly influences the reaction's conversion and chemoselectivity. researchgate.net

The table below summarizes the performance of various palladium/phosphine ligand systems in the hydroesterification of acenaphthylene to produce methyl acenaphthene-1-carboxylate. researchgate.net

| Ligand (PR₃) | Conversion (%) | Chemoselectivity for Ester (%) |

| PPh₃ | up to 85 | 93 |

| Diphosphines (e.g., dppe, dppp) | up to 60 | 85 |

| Data sourced from studies on Pd/monophosphine/p-TsOH precursors and diphosphine ligands. |

In other catalytic systems, such as the rhodium-catalyzed synthesis of AN-PAHs from aryl ketones, the mechanism involves a ketone-directed C-H activation to form a five-membered cyclorhodium intermediate. nih.gov This is followed by alkyne insertion and an intramolecular electrophilic attack, demonstrating the intricate pathways through which acenaphthylene-based structures can be assembled catalytically. nih.gov

Photochemical Investigations

Photodimerization Reactions of Acenaphthylene (B141429) Derivatives

The photodimerization of acenaphthylene derivatives, including methyl acenaphthylene-1-carboxylate, is a key area of study in photochemistry. These reactions primarily proceed via cycloaddition pathways, leading to the formation of cyclobutane-containing dimers.

[2+2] and [4+4] Photocycloaddition Studies

The photodimerization of acenaphthylene and its derivatives predominantly occurs through a [2+2] photocycloaddition mechanism. This process involves the light-induced reaction between the double bonds of two acenaphthylene molecules to form a four-membered cyclobutane (B1203170) ring. For 1-substituted acenaphthylenes, such as those with cyano or carboxylic acid groups, ultraviolet irradiation in solution primarily yields head-to-tail cis cycloadducts. rsc.org In the solid state, the topochemical photodimerization of acenaphthylene-1-carboxylic acid results in the formation of the head-to-head cis dimer. rsc.org It is inferred that this compound follows a similar pattern of reactivity.

The two primary stereoisomers formed in the [2+2] photodimerization of acenaphthylene are the syn and anti dimers. The ratio of these isomers is highly dependent on the reaction conditions. rsc.org

| Photodimerization Product | Stereochemistry |

| syn-dimer | The two acenaphthylene units are on the same side of the cyclobutane ring. |

| anti-dimer | The two acenaphthylene units are on opposite sides of the cyclobutane ring. |

While [4+4] photocycloaddition is a known process for some aromatic compounds like anthracene, leading to an eight-membered ring, this mode of reaction is not the principal pathway observed for acenaphthylene and its derivatives. The photochemical behavior of acenaphthylenes is dominated by the [2+2] cycloaddition pathway.

Enantioselective Photodimerization within Chiral Environments (e.g., MOFs, Cyclodextrins, Metal-Organic Cages)

Controlling the absolute stereochemistry in photodimerization reactions is a significant challenge. The use of chiral environments, such as metal-organic frameworks (MOFs), cyclodextrins, and metal-organic cages (MOCs), has emerged as a powerful strategy to induce enantioselectivity.

Although the asymmetric cycloaddition of this compound itself is not extensively documented, studies on analogous 1-substituted acenaphthylenes provide strong evidence for the feasibility of this approach. For instance, the enantioselective [2+2] photodimerization of 1-bromo-acenaphthylene has been successfully achieved using a chiral and photoactive metal-organic cage as a supramolecular reactor. researchgate.net This cage-confined catalysis promotes the formation of one enantiomer of the anti head-to-head dimer with high regio-, stereo-, and enantioselectivity. researchgate.net The chiral nanospace of the MOC preorganizes the substrate molecules, leading to the preferential formation of a specific enantiomer. researchgate.net

Similarly, the confinement of photoreactive molecules within the chiral cavities of cyclodextrins and MOFs can effectively control the stereochemical outcome of photodimerization reactions. While direct studies on this compound are limited, the principles demonstrated with other acenaphthylene derivatives and related compounds suggest that its enantioselective photodimerization is achievable within these chiral hosts. nih.gov

Influence of Reaction Media and Conditions on Photochemical Outcomes

The medium in which a photochemical reaction is conducted plays a critical role in determining the product distribution and stereoselectivity. For the photodimerization of acenaphthylene derivatives, solvent, micelles, and mechanical forces have been shown to exert significant control over the reaction outcome.

Solvent Effects on Stereoselectivity

The choice of solvent can dramatically alter the stereoselectivity of the [2+2] photocycloaddition of acenaphthylene. In solubilizing organic solvents, the photodimerization of acenaphthylene often results in a mixture of syn and anti dimers with little to no selectivity. rsc.orgnih.gov This lack of selectivity is attributed to the photoexcited molecules having sufficient energy to overcome the activation barriers for the formation of both stereoisomers. nih.gov

In contrast, the insolubility of acenaphthylene in water leads to a remarkable shift in stereoselectivity. When the photodimerization is carried out in an aqueous suspension, the anti dimer is formed with high selectivity and in high yield. rsc.orgnih.gov This is explained by the aggregation of the nonpolar acenaphthylene molecules in the aqueous environment, which favors the formation of a bonded excimer that preferentially leads to the anti product. nih.gov The use of a heavy-atom solvent can also influence the photodimerization process. acs.org

The following table summarizes the effect of the reaction medium on the stereoselectivity of acenaphthylene photodimerization, which serves as a model for this compound.

| Reaction Medium | Predominant Stereoisomer | Reference |

| Solubilizing Organic Solvents | Mixture of syn and anti (low selectivity) | rsc.org |

| Water (insoluble) | anti | rsc.orgnih.gov |

| Solid-state (no milling) | anti | rsc.org |

Micellar Effects on Reactivity and Regioselectivity

Micellar systems, as organized media, can significantly influence the course of photochemical reactions. The compartmentalization of reactants within micelles can lead to increased local concentrations and pre-organization of the substrate molecules, thereby affecting both reactivity and selectivity.

Photomechanochemical Control over Stereoselectivity

Photomechanochemistry, the application of mechanical force to a photochemical reaction, has emerged as a novel method for controlling stereoselectivity. In the case of the [2+2] photodimerization of acenaphthylene, performing the reaction in a ball mill under illumination leads to a dramatic reversal of stereoselectivity compared to solid-state or solution-phase reactions. rsc.orgnih.gov

Under photomechanochemical conditions (milling while irradiating), the syn dimer of acenaphthylene is the major product. rsc.orgrsc.org This is in stark contrast to the solid-state reaction without milling, which yields the anti dimer. rsc.orgrsc.org Density functional theory (DFT) calculations suggest that the noncovalently bound syn supramolecular conformer is more mechanosusceptible than the anti conformer, meaning it is destabilized to a greater extent by the mechanical force, thus leading to the formation of the syn product. rsc.org This demonstrates that a unique photomechanochemical reaction pathway exists, distinct from that of conventional photochemical methods. rsc.org

Electrochemical Behavior and Synthetic Electrocatalysis

Redox Behavior of Acenaphthylene-Based Compounds

The redox behavior of acenaphthylene-based compounds is characterized by the accessibility of multiple stable redox states. Acenaphthylene (B141429) itself can be chemically reduced to form a radical anion, which is a potent reducing agent. wikipedia.org This radical anion, sodium or potassium acenaphthalenide, has a reduction potential of -2.26 V versus the ferrocene/ferrocenium couple (Fc/Fc+). wikipedia.org

Monoiminoacenaphthenes (MIANs), which are structurally related to acenaphthylene, also exhibit rich redox chemistry. These compounds, which are intermediates between acenaphthenequinone (B41937) and acenaphthene-1,2-diimines, are redox-active ligands. mdpi.com The one-electron reduction of 2-mono(2,6-diisopropylphenylimino)acenaphthene-1-one (dpp-mian) involves the iminoketone fragment, as demonstrated by EPR spectroscopy. researchgate.net The electrochemical reduction of MIANs at the potential of the first reduction peak results in diamagnetic products from a two-electron, one-proton addition. mdpi.com

The redox non-innocence of ligands derived from phenalenyl, a system with some structural similarities to acenaphthylene, highlights the ability of these polycyclic aromatic hydrocarbons to act as electron reservoirs. acs.org This property is crucial in catalytic cycles where the ligand can accept or donate electrons, thereby stabilizing different oxidation states of a coordinated metal center. acs.org

Table 1: Redox Potentials of Selected Acenaphthylene-Related Compounds

| Compound | Redox Process | Potential (V vs. Fc/Fc+) | Reference |

| Acenaphthylene | Reduction to radical anion | -2.26 | wikipedia.org |

Electrochemical Carboxylation as a Synthetic Route to Precursors

Electrochemical carboxylation presents a viable method for the synthesis of carboxylic acid derivatives of acenaphthylene. The electrochemical carboxylation of acenaphthylene has been investigated as a route to trans-acenaphthene-1,2-dicarboxylic acid and acenaphthene-1-carboxylic acid. researchgate.net This latter compound is a direct precursor to methyl acenaphthylene-1-carboxylate. The efficiency of this synthesis is influenced by factors such as the cathode material, current density, and the pressure of carbon dioxide. researchgate.net In preparative scale electrolysis, significant quantities of trans-acenaphthene-1,2-dicarboxylic acid have been obtained with high current yields. researchgate.net

While direct electrochemical synthesis of this compound is not detailed, the electrochemical synthesis of its carboxylic acid precursor is a critical step. The subsequent esterification to the methyl ester can be achieved through standard chemical methods. An alternative, non-electrochemical synthesis involves the palladium-catalyzed hydroesterification of acenaphthylene with carbon monoxide and methanol (B129727), which directly yields acenaphthene-1-carboxylic acid methyl ester. researchgate.net

The principles of electrosynthesis, involving the generation of reactive intermediates at an electrode surface, underpin these transformations. gre.ac.uk At the cathode, reduction of a substrate forms a radical anion or a dianion, which can then react with an electrophile like carbon dioxide. gre.ac.uk

Electrochemical Reduction Mechanisms

The electrochemical reduction of acenaphthylene-based compounds typically proceeds through a series of single-electron transfer steps. The polarographic reduction of acenaphthenequinone in the presence of a proton donor is known to involve four electrons in successive one-electron steps. mdpi.com

For monoiminoacenaphthenes (MIANs), the proposed mechanism for electrochemical reduction involves a two-electron, one-proton process to form a protonated anionic species. mdpi.com This mechanism has been supported by the structural characterization of the resulting products. mdpi.com

In the case of acenaphthene-1,2-diimine nickel(II) complexes, cyclic voltammetry studies indicate that a three-electron reduction of the complex is necessary to achieve a catalytically active species. researchgate.net The reduction can be achieved both electrochemically and through chemical reducing agents. researchgate.net Analysis of the chemically reduced complexes suggests that the spin density is predominantly located on the metal center. researchgate.net

Polymer Chemistry and Macromolecular Applications

Polymerization of Acenaphthylene (B141429) Monomers (General Relevance to the Core Structure)

Acenaphthylene can be polymerized through various mechanisms, including cationic, radical, and transition metal-catalyzed pathways. Each method offers distinct advantages in controlling the polymer structure and properties. A patent for an acenaphthylene derivative mentions that its polymers can be prepared through radical, anionic, or cationic polymerization in processes like mass or solution polymerization google.com.

Cationic polymerization is a method for synthesizing polymers from monomers with electron-rich double bonds. mdpi.com The process is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which polarizes the double bond of the monomer, creating a carbocation that propagates the polymer chain. mdpi.comyoutube.com Monomers suitable for cationic polymerization are typically those that are nucleophilic and can form a stable cation upon polymerization. wikipedia.org Alkenes with electron-donating substituents are prime candidates for this type of polymerization. youtube.comwikipedia.org

The initiation step involves the generation of a carbenium ion, which serves as the starting point for the growing polymer chain. wikipedia.org It is crucial that the counterion in this process is non-nucleophilic to prevent immediate termination of the reaction. wikipedia.org The choice of solvent is also critical, as its polarity influences the separation of ions and, consequently, the rate of propagation. wikipedia.org More polar solvents tend to lead to faster propagation rates due to better solvation and separation of the ions. wikipedia.org

Termination of the polymer chain in cationic polymerization can occur through various mechanisms, including the combination of the cationic chain end with a nucleophilic anion or through chain transfer reactions. libretexts.org Chain transfer can happen when a hydrogen is abstracted from the active chain end to either the counterion or a monomer molecule. wikipedia.org

Radical polymerization of acenaphthylene has been investigated, revealing it to be an equilibrium polymerization process. acs.org Kinetic studies using 2,2'-azobis(isobutyronitrile) (AIBN) as an initiator in toluene (B28343) have determined the equilibrium monomer concentrations to be between 1.3 and 3.3 mol/L over a temperature range of 50-70 °C. acs.org The thermodynamic parameters for this polymerization have been calculated, with an enthalpy change (ΔH) of -43 kJ/mol and an entropy change (ΔS) of -98 J/K·mol. acs.org

Acenaphthylene also readily undergoes radical copolymerization with a variety of other monomers. Its copolymerization behavior has been studied with monomers such as methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN). acs.org Interestingly, the copolymerization of acenaphthylene with these electron-accepting vinyl monomers shows a transition from random to alternating copolymerization as the concentration of acenaphthylene decreases. acs.org This behavior is explained by the equilibrium nature of acenaphthylene's homopolymerization. acs.org

The reactivity of the double bond in the five-membered ring of acenaphthylene makes it susceptible to reactions with atmospheric radicals like hydroxyl (OH) and nitrate (B79036) (NO3) radicals, as well as ozone. researchgate.net

Transition metal catalysts, particularly Ziegler-Natta and metallocene systems, are pivotal in the synthesis of stereoregular polymers from α-olefins. wikipedia.org Ziegler-Natta catalysts are typically heterogeneous systems composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst. wikipedia.orglibretexts.org These catalysts have been instrumental in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. libretexts.org The mechanism involves the formation of an alkene-metal complex, followed by migratory insertion of the monomer into the growing polymer chain. libretexts.org

Homogeneous metallocene catalysts, often based on Group 4 metals like zirconium or hafnium, offer more precise control over the polymer's microstructure. wikipedia.orgresearchgate.net Metallocene catalysts with acenaphthyl-substituted ligands have been synthesized and studied for ethylene (B1197577) and 1-olefin copolymerization. researchgate.net For instance, an ethylene-bridged zirconocene (B1252598) dichloride with a diphenylcyclopenta[a]acenaphthadienyl ligand, when activated with methylaluminoxane (B55162) (MAO), was found to produce high molar mass ethene/1-hexene copolymers with significant comonomer incorporation. researchgate.net The structure of the metallocene catalyst has a pronounced effect on the polymerization activity and the properties of the resulting polymer. researchgate.net Post-metallocene catalysts, which are non-metallocene homogeneous catalysts, have also been developed, offering a wide diversity of ligand structures to control polymerization. wikipedia.org

Table 1: Comparison of Polymerization Methods for Acenaphthylene

| Polymerization Method | Initiators/Catalysts | Key Features | Resulting Polymer Characteristics |

|---|---|---|---|

| Cationic Polymerization | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃, AlCl₃) with a co-initiator (e.g., H₂O) mdpi.comwikipedia.orglibretexts.org | Sensitive to solvent polarity; formation of carbocationic intermediates wikipedia.org | Structure can be influenced by counterion and solvent wikipedia.org |

| Radical Polymerization | Radical initiators (e.g., AIBN, peroxides) acs.org | Equilibrium polymerization; can be copolymerized with various monomers acs.org | Random or alternating copolymers depending on monomer concentrations acs.org |

| Transition Metal-Catalyzed Polymerization | Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃), Metallocene catalysts (e.g., zirconocene derivatives with MAO) wikipedia.orgresearchgate.net | Allows for stereochemical control; can produce high molar mass polymers wikipedia.orgresearchgate.net | High linearity and potential for stereoregularity wikipedia.orgresearchgate.net |

Chemical Modification of Acenaphthylene-Derived Polymers

The synthesis of functionalized PAHs, such as contorted helical structures derived from pentacene (B32325), highlights the chemical versatility of these systems for creating novel functional materials. researchgate.netresearchgate.net These strategies could potentially be adapted for the post-polymerization modification of acenaphthylene-derived polymers.